N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide, also known as B4, belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. These compounds have gained attention due to their confirmed biological and pharmacological activities . B4 features a unique combination of a 1,2-oxazole ring, a 4-bromophenyl group, and a propoxybenzamide moiety.
Preparation Methods
Synthetic Routes:: B4 can be synthesized through various routes. One common method involves the condensation of 4-bromobenzoyl chloride with 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid in the presence of a base (such as triethylamine) to form the amide linkage. The subsequent reaction with 2-propoxyaniline yields N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide.
Reaction Conditions::Step 1: Condensation of 4-bromobenzoyl chloride with 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.
Step 2: Reaction with 2-propoxyaniline.
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. Detailed process parameters would require proprietary information from manufacturers.
Chemical Reactions Analysis
B4 undergoes several reactions:
Oxidation: B4 can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction with hydrazine or metal hydrides can yield the corresponding hydrazine or amine derivatives.
Substitution: B4’s bromine atoms can be substituted with other functional groups (e.g., amino, hydroxyl, or alkyl groups).
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
- Oxidation: Oxazolone derivatives.
- Reduction: Amines or hydrazines.
- Substitution: Various substituted B4 analogs.
Scientific Research Applications
B4 has found applications in:
Chemistry: As a building block for novel heterocyclic compounds.
Biology: Investigating its effects on enzymes, receptors, and cellular pathways.
Medicine: Potential antitumor, anti-inflammatory, or antiparasitic properties.
Industry: As a precursor for drug development.
Mechanism of Action
B4’s mechanism involves interactions with molecular targets. It may modulate enzyme activity, receptor binding, or signal transduction pathways. Further studies are needed to elucidate specific mechanisms.
Comparison with Similar Compounds
B4’s uniqueness lies in its 1,2-oxazole ring, bromophenyl group, and propoxybenzamide moiety. Similar compounds include other pyrazolines, such as tris(p-bromophenyl)amine .
Properties
Molecular Formula |
C19H17BrN2O3 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-11-24-17-6-4-3-5-15(17)19(23)21-18-12-16(22-25-18)13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3,(H,21,23) |
InChI Key |
YVQSGCPNNIVJRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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